

# Application Note: Purification of MeCY5 Labeled Proteins Using Gel Filtration Chromatography

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## Compound of Interest

Compound Name: MeCY5-NHS ester triethylamine

Cat. No.: B15584509

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## Introduction

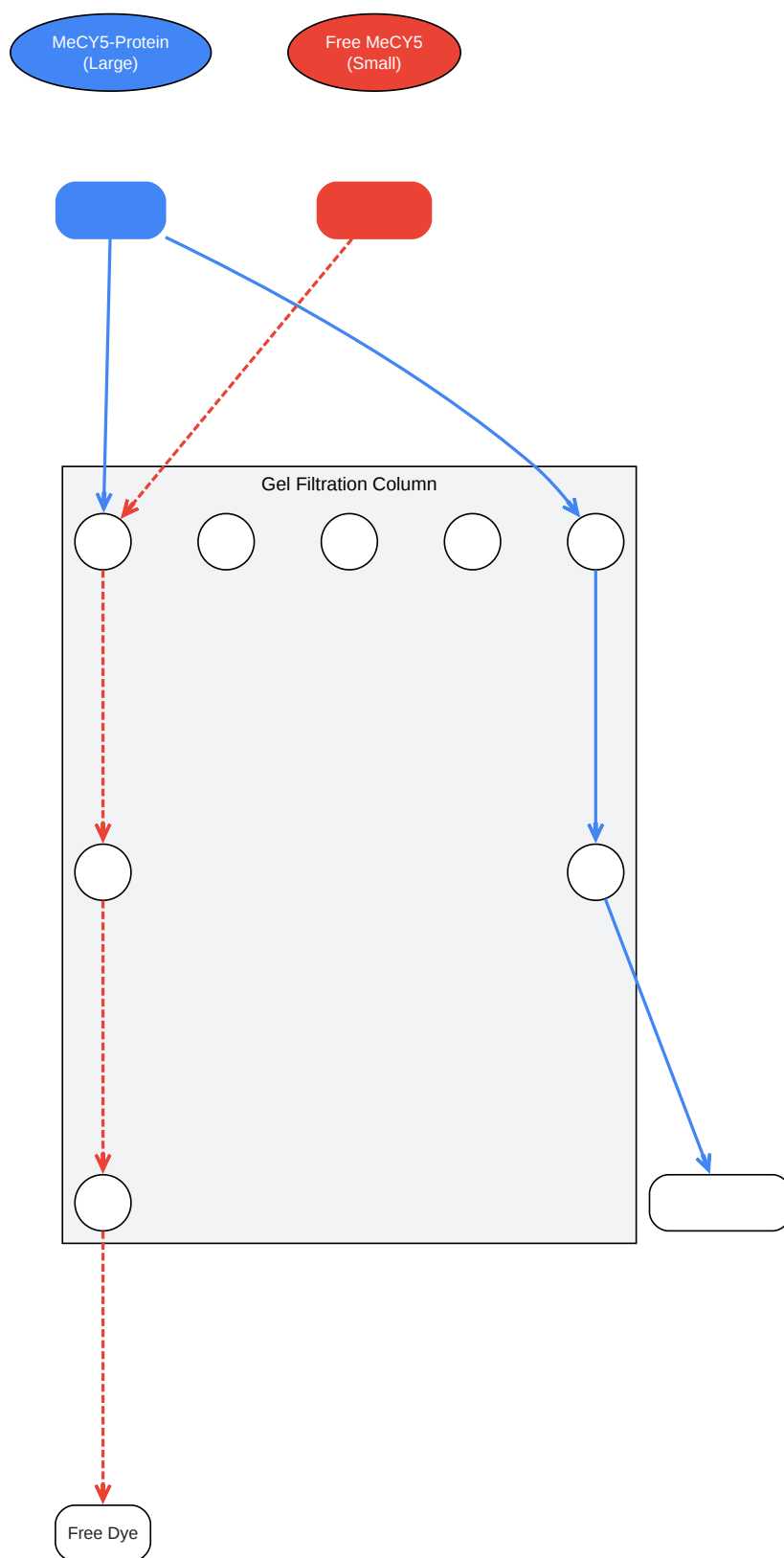
Fluorescent labeling of proteins is a cornerstone technique for elucidating biological processes and developing novel therapeutics. MeCY5, a member of the cyanine dye family, is a bright, photostable, far-red fluorescent dye frequently used for this purpose. It is commonly conjugated to primary amines on the surface of a protein via an N-hydroxysuccinimide (NHS) ester reaction. Following the labeling reaction, it is critical to remove any unconjugated or "free" dye from the protein-dye conjugate. The presence of free dye can lead to high background signals, inaccurate quantification, and non-specific signals in downstream applications.<sup>[1]</sup>

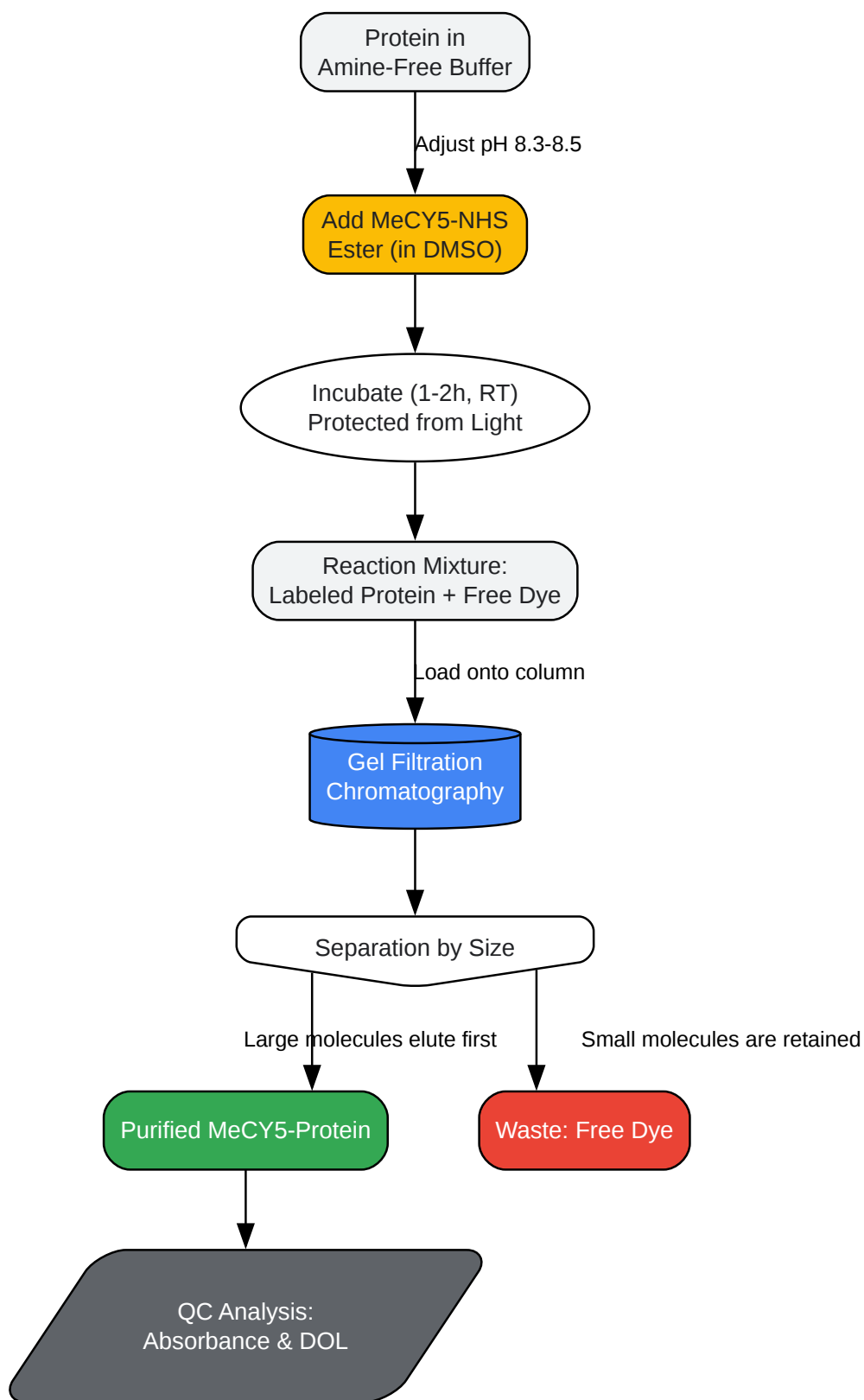
Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a highly effective method for separating molecules based on their size.<sup>[2][3][4]</sup> This technique is ideally suited for purifying MeCY5-labeled proteins, as it efficiently separates the larger protein-dye conjugate from the smaller, unbound MeCY5 molecules.<sup>[1][5][6]</sup> This application note provides a detailed protocol for the purification of MeCY5 labeled proteins using gel filtration and subsequent quality control assessment.

## Principle of Gel Filtration

Gel filtration chromatography separates molecules based on their hydrodynamic radius. The chromatography column is packed with a porous resin of spherical beads.<sup>[4]</sup> When the reaction mixture containing the MeCY5-labeled protein and free dye is passed through the column,

larger molecules (the protein-dye conjugate) are unable to enter the pores of the beads and are excluded, thus traveling through the column more quickly and eluting first.<sup>[4]</sup> Smaller molecules, such as the unbound MeCY5 dye, can enter the pores, which increases their path length and causes them to travel more slowly through the column, eluting later.<sup>[3]</sup><sup>[4]</sup> This differential elution allows for the effective separation and purification of the labeled protein.





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